
5-Bromo-2-ethynyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethynyl-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring with a bromine atom at the 5-position and an ethynyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1H-imidazole typically involves the bromination of 2-ethynyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the 5-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-ethynyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine in organic solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Coupled products with extended conjugation or additional aromatic rings.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-ethynyl-1H-imidazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-ethynyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The ethynyl group can facilitate interactions with hydrophobic pockets, while the bromine atom can form halogen bonds with target molecules .
Comparación Con Compuestos Similares
2-Ethynyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-imidazole: Lacks the ethynyl group, limiting its ability to participate in coupling reactions.
2-Bromo-1H-imidazole: Similar in structure but with different reactivity due to the position of the bromine atom.
Uniqueness: 5-Bromo-2-ethynyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Propiedades
Fórmula molecular |
C5H3BrN2 |
|---|---|
Peso molecular |
170.99 g/mol |
Nombre IUPAC |
5-bromo-2-ethynyl-1H-imidazole |
InChI |
InChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8) |
Clave InChI |
YKNHUHUNDVPGRR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


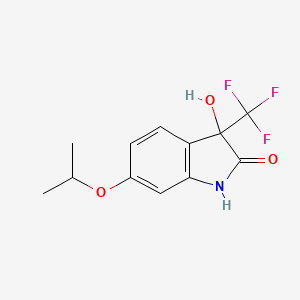
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
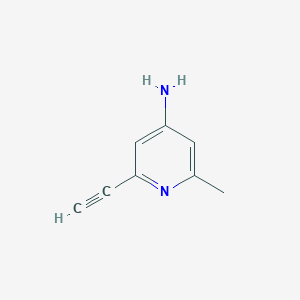
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)



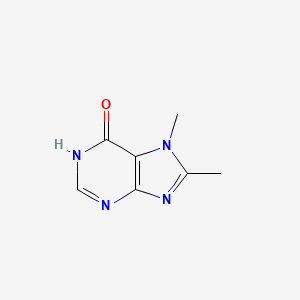
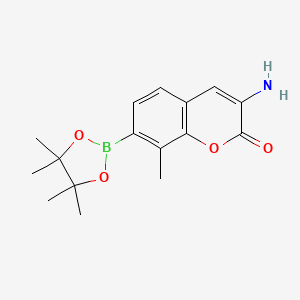



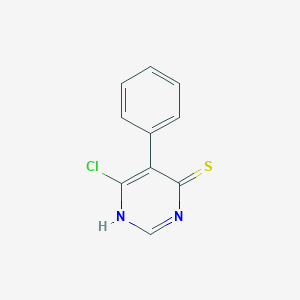
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)
